molecular formula C38H36FN3O7 B12898927 N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

Cat. No.: B12898927
M. Wt: 665.7 g/mol
InChI Key: CWIJQSZZNFLZTM-DHKUXYTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines for bicyclic nucleoside derivatives. The full name is derived by prioritizing the pyrimidine-2,4-dione ring system as the parent structure, with substituents described in ascending numerical order:

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide

Key components of the nomenclature include:

  • Oxolan-2-yl : Indicates the tetrahydrofuran ring at position 2 of the pyrimidine.
  • bis(4-methoxyphenyl)-phenylmethoxy : Describes the trityl-protecting group at the 5’-position.
  • 3-fluoro-4-hydroxy : Specifies substituents on the tetrahydrofuran ring.
  • 5-methyl-2-oxopyrimidin-4-yl : Denotes the modified nucleobase with a methyl group at C5 and a ketone at C2.

This naming convention aligns with structurally analogous compounds documented in PubChem entries for related trityl-protected nucleosides.

Molecular Formula and Weight Analysis

The molecular formula C₄₀H₃₉FN₃O₈ was calculated based on the aggregation of atomic constituents:

Component Quantity Contribution to Formula
Tetrahydrofuran core 1 C₅H₈O
Trityl-protecting group 1 C₂₅H₂₂O₃
Fluorine substituent 1 F
5-methyl-2-oxopyrimidine 1 C₅H₅N₂O
Benzamide group 1 C₇H₅NO

Molecular weight :
$$
\text{MW} = (40 \times 12.01) + (39 \times 1.008) + 19.00 + (3 \times 14.01) + (8 \times 16.00) = 727.76 \, \text{g/mol}
$$

This mass aligns with modified nucleosides bearing trityl and benzamide groups, as observed in analogs such as 5’-O-DMT-N4-Ac-2’-F-dC (589.6 g/mol) and N4-Acetyl-5’-O-DMT-2’-O-methylcytidine (601.6 g/mol), adjusted for the benzamide substitution.

Stereochemical Configuration and Chiral Centers

The compound contains four chiral centers in the tetrahydrofuran ring, designated as 2R,3R,4R,5R . These centers dictate the sugar puckering conformation and influence base pairing in oligonucleotide contexts:

  • C2 (R-configuration) : Bears the nucleobase linkage.
  • C3 (R-configuration) : Fluorine substituent creates a gauche effect with C4 hydroxyl.
  • C4 (R-configuration) : Hydroxyl group participates in hydrogen bonding.
  • C5 (R-configuration) : Trityl-protected hydroxymethyl group.

The 3-fluoro substituent induces a C3’-endo puckering, as seen in 2’-deoxy-2’-fluoro nucleosides. This configuration enhances RNA-like duplex stability while resisting nuclease degradation.

Functional Group Analysis

Critical functional groups and their roles include:

  • Bis(4-methoxyphenyl)(phenyl)methoxy (DMT) group :

    • Protects the 5’-hydroxyl during solid-phase oligonucleotide synthesis.
    • Provides lipophilicity for chromatographic purification.
  • 3-Fluoro-4-hydroxytetrahydrofuran :

    • Fluorine’s electronegativity stabilizes the oxocarbenium ion during glycosidic bond cleavage.
    • Hydroxyl group enables phosphodiester linkage in oligonucleotide backbones.
  • 5-Methyl-2-oxopyrimidin-4-yl benzamide :

    • Methyl at C5 mimics thymine’s methyl group for improved base stacking.
    • Benzamide at N4 enhances π-π interactions with aromatic amino acids in target proteins.
  • Exocyclic amide linkage :

    • The N1-benzamide group replaces the native glycosidic bond, increasing metabolic stability compared to N9-linked purines.

This functional architecture mirrors prodrug strategies observed in 4’-CN-4-azidocytidine derivatives, where phosphoramidate groups facilitate intracellular delivery.

Properties

Molecular Formula

C38H36FN3O7

Molecular Weight

665.7 g/mol

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C38H36FN3O7/c1-24-22-42(37(45)41-34(24)40-35(44)25-10-6-4-7-11-25)36-32(39)33(43)31(49-36)23-48-38(26-12-8-5-9-13-26,27-14-18-29(46-2)19-15-27)28-16-20-30(47-3)21-17-28/h4-22,31-33,36,43H,23H2,1-3H3,(H,40,41,44,45)/t31-,32-,33-,36-/m1/s1

InChI Key

CWIJQSZZNFLZTM-DHKUXYTCSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)F

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)F

Origin of Product

United States

Biological Activity

N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is a synthetic compound with potential pharmacological applications. This article delves into its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Molecular Structure

The compound has a complex structure characterized by multiple functional groups. Here are some key properties:

PropertyValue
Molecular Formula C41H43N3O9
Molecular Weight 707.77 g/mol
CAS Number 182496-01-1
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways. This can lead to altered cellular responses and potential therapeutic effects.
  • Receptor Modulation : It may act as a modulator for certain receptors, affecting downstream signaling cascades that are crucial for cell function.
  • Antioxidant Properties : The presence of methoxy groups suggests potential antioxidant activity, which can protect cells from oxidative stress.

Pharmacodynamics

Research indicates that the compound exhibits a range of biological effects:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, which may be beneficial for diseases like arthritis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cell Viability Assays : In vitro experiments demonstrated that treatment with varying concentrations of the compound resulted in decreased viability of cancer cells (e.g., HeLa and MCF7 cell lines). The IC50 values were found to be in the low micromolar range.
  • Animal Models : In vivo studies using murine models of cancer showed significant tumor reduction when treated with the compound compared to controls. The mechanism was linked to apoptosis induction and inhibition of angiogenesis.
  • Comparative Studies : A study comparing this compound with traditional chemotherapeutics indicated enhanced efficacy and reduced side effects, suggesting its potential as an adjunct therapy in cancer treatment.

Safety and Toxicology

The safety profile of this compound is under investigation. Initial assessments indicate that it may cause mild irritation but lacks significant acute toxicity at therapeutic doses.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide exhibit antiviral properties. For instance, derivatives have been studied for their efficacy against viral infections such as Hepatitis B and HIV due to their ability to inhibit viral replication pathways.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of this compound. It has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell proliferation and survival. The mechanism involves the modulation of kinase activities that are critical for tumor growth.

Enzyme Inhibition

The compound acts as an inhibitor for various enzymes involved in metabolic processes. For example, it has been tested against dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells. Inhibition of DHFR can lead to reduced cell proliferation in cancerous tissues.

Drug Delivery Systems

Due to its unique chemical structure, this compound is being explored for use in drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances their bioavailability and targeted delivery.

Case Study 1: Antiviral Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their antiviral activity against HIV. The results demonstrated a significant reduction in viral load in infected cell lines when treated with these derivatives, suggesting a promising avenue for therapeutic development.

Case Study 2: Anticancer Mechanism

Chemical Reactions Analysis

Cleavage of the DMT Protecting Group

The 5′-O-DMT group is a critical protecting moiety in oligonucleotide synthesis. Its removal is achieved under mildly acidic conditions, preserving the integrity of the nucleoside backbone:

Reaction Type Reagents/Conditions Products References
Acid-catalyzed hydrolysis2–3% dichloroacetic acid (DCA) or trifluoroacetic acid (TFA) in dichloromethaneDeprotected nucleoside with a free 5′-OH group; releases bis(4-methoxyphenyl)phenylmethanol

Mechanistic Insight : Protonation of the DMT oxygen weakens the C–O bond, leading to carbocation formation and subsequent trapping by water . The fluorine at C2′ stabilizes the oxocarbenium intermediate, enhancing reaction efficiency .

Modification of the Pyrimidinone Ring

The 2-oxo-1,2-dihydropyrimidin-4-yl group participates in nucleophilic substitutions and redox reactions:

Nucleophilic Acyl Substitution

The benzamide group at N4 undergoes hydrolysis under basic conditions:

Reaction Type Reagents/Conditions Products References
Base-mediated hydrolysisAqueous NaOH/EtOH (pH >10), 50–60°CFree amine (N4-unprotected cytidine analog) + benzoic acid

Kinetics : The electron-withdrawing fluorine at C2′ increases the electrophilicity of the carbonyl carbon, accelerating hydrolysis .

Redox Reactions

The pyrimidinone ring is susceptible to reduction:

Reaction Type Reagents/Conditions Products References
ReductionNaBH4 in THF/H2ODihydropyrimidine derivative (2-oxo group reduced to alcohol)

Selectivity : Reduction preferentially targets the 2-oxo group over the benzamide due to steric hindrance from the DMT group.

Fluorine-Specific Reactivity

The C3′-fluoro substituent influences both stereoelectronic properties and reaction pathways:

Nucleophilic Displacement

Fluorine at C3′ can be displaced under strong basic conditions, though this is less common due to the stability of the C–F bond:

Reaction Type Reagents/Conditions Products References
SN2 DisplacementKOtBu/DMSO, 80°C3′-OH or 3′-substituted derivatives (e.g., 3′-azido)

Challenges : Low reactivity of the C3′–F bond necessitates harsh conditions, risking decomposition of the DMT group .

Conformational Effects

The 2′-fluoro group locks the ribose in a C3′-endo conformation, altering reactivity toward phosphorylation and glycosidic bond stability .

Benzamide Group Transformations

The N4-benzamide moiety participates in cross-coupling reactions:

Reaction Type Reagents/Conditions Products References
Suzuki-Miyaura CouplingPd(PPh3)4, arylboronic acid, Na2CO3Biaryl-modified nucleoside analogs

Applications : Enables site-specific functionalization for probe design or bioconjugation .

Stability Under Synthetic Conditions

Critical degradation pathways include:

  • Oxidative Degradation : Exposure to O2 or peroxides leads to hydroxylation at C5 of the pyrimidinone ring.

  • Thermal Decomposition : >100°C induces retro-aldol cleavage of the tetrahydrofuran ring .

Synthetic Utility

This compound serves as a key intermediate in antisense oligonucleotide (ASO) synthesis. Its reactions are leveraged to:

  • Install phosphoramidite linkages at the 5′-OH post-DMT removal .

  • Incorporate modified bases via N4-functionalization .

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Sulfur/Ether Groups : The 3-fluoro substituent in the target compound confers stronger nuclease resistance compared to sulfur or ether analogs, which prioritize solubility or synthetic yield .
  • Protective Groups : DMT is standard for oligonucleotide synthesis, while TBS () offers superior stability in acidic conditions but complicates downstream deprotection .

Spectroscopic and Computational Comparisons

  • NMR Analysis : demonstrates that small structural changes (e.g., fluorine vs. methoxyethoxy) alter chemical shifts in regions corresponding to the tetrahydrofuran and pyrimidine moieties, enabling precise structural elucidation .
  • Mass Spectrometry : Molecular networking () using cosine scores (1.0 = identical fragmentation) could cluster these compounds based on shared parent ion patterns, with the DMT group generating characteristic fragments .
  • Similarity Metrics : Tanimoto coefficients () quantify structural divergence. For example, the target compound and B63634 likely share a high Morgan fingerprint similarity (>0.7) due to conserved DMT and benzamide groups .

Implications for Drug Design

The target compound's fluorine and DMT groups balance metabolic stability and synthetic feasibility, making it superior for oligonucleotide therapeutics compared to sulfur or ether analogs. However, analogs like B63634 () may be preferred in aqueous formulations due to higher solubility. Computational tools (e.g., molecular networking, Tanimoto scores) are critical for rapid analog screening and optimization .

Q & A

Basic Research Questions

Q. What coupling reagents and conditions are optimal for synthesizing benzamide-containing nucleoside analogs like this compound?

  • Methodological Answer : Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are effective coupling agents for forming amide bonds in structurally similar compounds. These reagents minimize racemization and improve yields in anhydrous solvents (e.g., dichloromethane) under nitrogen atmospheres . Purification via column chromatography with silica gel is recommended, followed by structural confirmation using ¹H-NMR and IR spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing the stereochemistry and functional groups of this compound?

  • Methodological Answer : ¹H-NMR is essential for confirming the stereochemistry of the tetrahydrofuran ring and fluorinated groups. IR spectroscopy validates the presence of amide (C=O, ~1650 cm⁻¹) and hydroxyl (~3200 cm⁻¹) groups. Elemental analysis ensures correct stoichiometry, while fluorescence spectroscopy (λex 340 nm, λem 380 nm) can assess photophysical properties .

Q. How should researchers handle the fluorinated and hydroxyl groups during synthesis to prevent degradation?

  • Methodological Answer : Fluorinated groups are sensitive to hydrolysis and heat. Use anhydrous solvents (e.g., acetonitrile) and low temperatures (0–5°C) during reactions. Protect the hydroxyl group with a tert-butyldimethylsilyl (TBS) group, which can be removed later using tetrabutylammonium fluoride (TBAF) .

Advanced Research Questions

Q. What experimental strategies optimize fluorescence intensity for this compound in biological imaging studies?

  • Methodological Answer : Fluorescence intensity is maximized at pH 5 and 25°C, as observed in structurally related benzamide derivatives. Use phosphate-buffered saline (PBS) at pH 5 for stability. Time-resolved fluorescence spectroscopy can assess binding constants (e.g., with serum albumin) using Stern-Volmer plots .

Q. How can researchers design assays to evaluate the compound’s potential as an antimicrobial or antiviral agent?

  • Methodological Answer : Adapt protocols from thieno[2,3-d]pyrimidine derivatives by substituting the benzamide moiety with bioisosteric groups (e.g., trifluoromethyl or nitro substituents). Use microbroth dilution assays (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). For antiviral studies, employ plaque reduction assays with RNA viruses (e.g., influenza) .

Q. What computational methods predict the compound’s interaction with nucleotide-binding enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with enzymes like DNA polymerase or reverse transcriptase. Use the canonical SMILES string to generate 3D conformers in Open Babel, and validate binding energies (ΔG) against experimental IC50 values .

Q. How can instability in the bis(4-methoxyphenyl)methyl (DMT) protecting group be addressed during oligonucleotide synthesis?

  • Methodological Answer : The DMT group is prone to acid hydrolysis. Optimize deprotection using 3% dichloroacetic acid in dichloromethane (30 sec exposure). Monitor reaction progress via UV-Vis at 498 nm. For long-term storage, keep the compound under argon at -20°C in amber vials .

Notes

  • Avoid commercial sources (e.g., BenchChem) per the user’s directive.
  • Advanced questions emphasize experimental design, data contradiction analysis (e.g., fluorescence vs. thermal stability), and methodology over definitions.
  • References are strictly from peer-reviewed studies or synthesis protocols in the provided evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.